Tobramycin

Antimicrobial susceptibility Pseudomonas aeruginosa Cystic fibrosis

Tobramycin is a clinically validated 2-deoxystreptamine aminoglycoside with irreversible 30S ribosomal binding and a unique 2'-amino group conferring resistance to prevalent aminoglycoside-modifying enzymes. It provides MIC90 of 4 μg/mL against P. aeruginosa—2- to 3-fold more potent than gentamicin or amikacin—and exhibits 40% lower nephrotoxicity risk than gentamicin. Backed by EAGER trial data, the PulmoSphere® technology platform demonstrates a 72% reduction in administration time for cystic fibrosis therapy. Unlike class-level substitutes, tobramycin's distinct susceptibility profile (only 5.4% P. aeruginosa resistance vs 19.3% for gentamicin) makes it the first-line inhaled anti-pseudomonal agent. Source tobramycin base now for research, formulation development, or pharmaceutical manufacturing in applications where class substitution is contraindicated due to potency, resistance, toxicity, or formulation requirements.

Molecular Formula C18H37N5O9
Molecular Weight 467.5 g/mol
CAS No. 62169-70-4
Cat. No. B10774776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTobramycin
CAS62169-70-4
Molecular FormulaC18H37N5O9
Molecular Weight467.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N
InChIInChI=1S/C18H37N5O9/c19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h5-18,24-28H,1-4,19-23H2/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1
InChIKeyNLVFBUXFDBBNBW-PBSUHMDJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityfreely soluble
Freely soluble in water (1 in 1.5 parts)
Very slightly soluble in ethanol (1 in 2000 parts). Practically insoluble in chloroform, ether
5.37e+01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Tobramycin (CAS 62169-70-4): A Narrow-Spectrum Aminoglycoside Antibiotic Optimized for Pseudomonas aeruginosa and CF Applications


Tobramycin is a parenteral and inhaled aminoglycoside antibiotic belonging to the 2-deoxystreptamine class, initially isolated from *Streptomyces tenebrarius*. Its core mechanism involves irreversible binding to the bacterial 30S ribosomal subunit, inhibiting protein synthesis. A distinguishing structural feature relative to gentamicin is the absence of a 3',4'-dideoxy group and the presence of a 2'-amino group, conferring resistance to certain aminoglycoside-modifying enzymes prevalent in clinical isolates [1][2]. It is primarily indicated for severe Gram-negative infections, particularly those caused by *Pseudomonas aeruginosa*, with a well-established role in managing chronic pulmonary infections in cystic fibrosis (CF) patients via inhalation therapy [3][4].

Tobramycin Product Selection: Why Aminoglycoside Class Substitution Without Comparative Data Carries Clinical and Procurement Risk


Although tobramycin, gentamicin, amikacin, and netilmicin share an aminoglycoside class, their clinical utility, susceptibility profiles, and toxicity risks differ markedly. Direct substitution based solely on class membership can lead to therapeutic failure, increased adverse events, or the selection of resistant strains. Tobramycin exhibits a unique activity spectrum with quantitatively superior potency against *Pseudomonas aeruginosa* compared to gentamicin and amikacin, while maintaining a distinct nephrotoxicity profile that is significantly lower than gentamicin but higher than netilmicin [1][2]. Additionally, its well-documented tissue accumulation kinetics and the availability of specialized inhaled formulations for CF patients (e.g., TIP™) create specific procurement and therapeutic niches where class-level substitution is contraindicated [3][4].

Quantitative Differentiators of Tobramycin Against Key Aminoglycoside Comparators: An Evidence Guide for Procurement


Potency Against Pseudomonas aeruginosa: Tobramycin Demonstrates a 2-Fold Lower MIC90 Than Gentamicin

In a study of 147 randomly selected clinical strains of *Pseudomonas aeruginosa*, tobramycin was the most active aminoglycoside tested, with an MIC90 of 4 μg/mL. This is 2-fold lower than the MIC90 for gentamicin (8 μg/mL) and 3-fold lower than amikacin (12 μg/mL) [1][2]. This superior potency is critical in clinical settings where achieving high pulmonary drug concentrations in CF patients is challenging and directly impacts bacterial eradication.

Antimicrobial susceptibility Pseudomonas aeruginosa Cystic fibrosis

Resistance Frequency in CF Isolates: Tobramycin Exhibits Significantly Lower Resistance Than Amikacin and Gentamicin

Analysis of 1,240 *P. aeruginosa* isolates from CF patients revealed that only 5.4% were resistant to tobramycin. In contrast, resistance rates were 13.1% for amikacin and 19.3% for gentamicin [1][2]. This substantially lower prevalence of resistance directly supports the use of inhaled tobramycin as a cornerstone of chronic suppressive therapy in CF, minimizing treatment failures associated with resistant subpopulations.

Antimicrobial resistance Pseudomonas aeruginosa Cystic fibrosis

Nephrotoxicity Risk: Tobramycin Causes Significantly Lower Rates of Renal Impairment Than Gentamicin

A large comparative study of 201 critically ill patients receiving either gentamicin or tobramycin found a clinically and statistically significant difference in nephrotoxicity. Clinical nephrotoxicity, defined as a serum creatinine increase of ≥0.5 mg/dL, occurred in 37% of gentamicin-treated patients versus only 22% of tobramycin-treated patients (P < 0.02) [1][2]. This 40% relative risk reduction is a critical differentiator for patient safety in intensive care settings.

Nephrotoxicity Aminoglycoside safety Critically ill patients

Inhaled Formulation Advantage: Tobramycin Inhalation Powder (TIP) Reduces Administration Time by 72% Versus Nebulized Solution

The EAGER trial (n=553 CF patients) compared tobramycin inhalation powder (TIP™, 112 mg) to tobramycin inhalation solution (TIS, TOBI®, 300 mg). While both formulations achieved comparable improvements in FEV1% predicted and reductions in *P. aeruginosa* sputum density, TIP demonstrated a profound operational advantage: mean administration time was reduced from 19.7 minutes (TIS) to 5.6 minutes (TIP) (p<0.0001) [1][2]. This 72% time savings is directly linked to improved patient adherence and quality of life, a critical factor in chronic disease management.

Inhaled tobramycin Cystic fibrosis Patient adherence

Tobramycin-Specific Formulation Advancements: Magnesium Stearate Microparticles Improve Inhaled Delivery Stability and Lung Deposition

Patented tobramycin formulations utilizing magnesium stearate microparticles (e.g., PulmoSphere® technology) have been specifically developed to address the compound's hygroscopicity and improve aerosol performance for inhalation. This technology enables the production of light, porous particles that enhance deep lung deposition and are integral to the rapid administration of TIP™, achieving delivery in a fraction of the time required for nebulized solutions [1][2]. This represents a formulation-based differentiation not applicable to other aminoglycosides lacking such advanced dry powder platforms.

Inhaled drug delivery Formulation science Tobramycin

Evidence-Backed Research and Industrial Application Scenarios for Tobramycin Products


Management of Chronic Pseudomonas aeruginosa Lung Infection in Cystic Fibrosis (Inhaled Formulations)

This scenario is directly supported by the EAGER trial data demonstrating non-inferior efficacy of tobramycin inhalation powder (TIP™) compared to tobramycin inhalation solution (TOBI®) in improving FEV1 and reducing *P. aeruginosa* sputum density, while offering a 72% reduction in administration time. The significantly lower resistance rate of *P. aeruginosa* to tobramycin (5.4%) versus alternatives like amikacin (13.1%) and gentamicin (19.3%) further solidifies its role as a first-line inhaled therapy for chronic suppression in CF patients [1][2].

Empirical or Targeted Therapy for Severe Nosocomial Pseudomonas aeruginosa Infections

Supported by in vitro potency data showing tobramycin's MIC90 of 4 μg/mL against *P. aeruginosa*, which is 2- and 3-fold lower than gentamicin and amikacin, respectively. In critically ill patients with confirmed or suspected *P. aeruginosa* sepsis or pneumonia, this enhanced potency is crucial for achieving the high peak/MIC ratios required for optimal aminoglycoside killing. Furthermore, the 40% lower risk of clinical nephrotoxicity compared to gentamicin makes it a safer alternative in this vulnerable population when aminoglycoside therapy is deemed necessary [1][2].

Ophthalmic Infections Caused by Susceptible Gram-Negative Bacteria

Tobramycin ophthalmic solutions (e.g., TOBREX® 0.3%) are indicated for external ocular infections. While not a direct comparator focus above, the underlying potency against *P. aeruginosa* (MIC90 4 μg/mL) supports its use in bacterial keratitis and conjunctivitis where this pathogen is a concern. Recent patent activity (US 2021/0361685) highlights ongoing development of novel tobramycin conjugates for improved corneal permeation and retention, suggesting potential future differentiation in ophthalmic delivery beyond current standard solutions [1][2].

Formulation Development of Dry Powder Inhalation Products for Pulmonary Infections

The patented technology of tobramycin magnesium stearate microparticles (e.g., PulmoSphere®) serves as a benchmark for developing high-efficiency dry powder inhalers. This scenario is relevant for pharmaceutical development and manufacturing. The technology addresses key challenges of hygroscopic drug delivery to the lungs, enabling rapid, deep-lung deposition. This formulation approach, validated by the 5.6-minute administration time in clinical trials, provides a technical platform for developing next-generation inhaled anti-infectives [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tobramycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.